molecular formula C19H26N4O B15113893 1-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pent-4-en-1-one

1-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pent-4-en-1-one

Cat. No.: B15113893
M. Wt: 326.4 g/mol
InChI Key: HZDQIGHWAYIZFI-UHFFFAOYSA-N
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Description

1-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pent-4-en-1-one is a complex organic compound featuring a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pent-4-en-1-one involves multiple steps, typically starting with the preparation of the core bicyclic structure. This can be achieved through a series of cyclization reactions involving appropriate precursors. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to streamline the process .

Chemical Reactions Analysis

Types of Reactions

1-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pent-4-en-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, while reduction could produce alkanes or amines .

Scientific Research Applications

1-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pent-4-en-1-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 1-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pent-4-en-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pent-4-en-1-one stands out due to its unique structure, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for further research and development .

Properties

Molecular Formula

C19H26N4O

Molecular Weight

326.4 g/mol

IUPAC Name

1-[2-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]pent-4-en-1-one

InChI

InChI=1S/C19H26N4O/c1-3-4-8-18(24)22-9-14-11-23(12-15(14)10-22)19-16-6-5-7-17(16)20-13(2)21-19/h3,14-15H,1,4-12H2,2H3

InChI Key

HZDQIGHWAYIZFI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(CCC2)C(=N1)N3CC4CN(CC4C3)C(=O)CCC=C

Origin of Product

United States

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